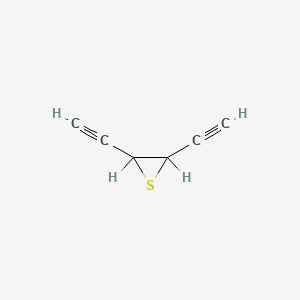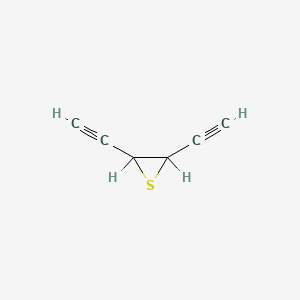
Thiirane, cis-2,3-diethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiirane, cis-2,3-diethynyl- is a sulfur-containing heterocyclic compound with the molecular formula C₆H₄S It is a stereoisomer of thiirane, characterized by the presence of two ethynyl groups at the 2 and 3 positions in a cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiirane, cis-2,3-diethynyl- can be synthesized through several methods. One common approach involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce ethylene sulfide, which can then be further modified to introduce the ethynyl groups . Another method involves the use of thiourea in a deep eutectic solvent to generate thiiranes from epoxides .
Industrial Production Methods
Industrial production of thiirane compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Thiirane, cis-2,3-diethynyl- undergoes various chemical reactions, including:
Oxidation: Thiiranes can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thiiranes can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Common reagents used in the reactions of thiirane, cis-2,3-diethynyl- include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiourea, amines.
Major Products
The major products formed from the reactions of thiirane, cis-2,3-diethynyl- include sulfoxides, sulfones, thiols, thioethers, and various substituted thiiranes .
Applications De Recherche Scientifique
Thiirane, cis-2,3-diethynyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of sulfur-containing heterocycles and polymers.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of thiirane, cis-2,3-diethynyl- involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Thiirane, cis-2,3-diethynyl- can be compared with other similar compounds, such as:
Thiirane, trans-2,3-diethynyl-: The trans isomer of thiirane, cis-2,3-diethynyl-, which has different stereochemical properties and reactivity.
Thiirane, cis-2,3-diphenyl-: Another cis isomer with phenyl groups instead of ethynyl groups, used in different synthetic applications.
Thiirane, trans-2,3-diphenyl-: The trans isomer of thiirane, cis-2,3-diphenyl-, with distinct chemical behavior and applications.
Propriétés
Numéro CAS |
50555-56-1 |
|---|---|
Formule moléculaire |
C6H4S |
Poids moléculaire |
108.16 g/mol |
Nom IUPAC |
2,3-diethynylthiirane |
InChI |
InChI=1S/C6H4S/c1-3-5-6(4-2)7-5/h1-2,5-6H |
Clé InChI |
ZEODDVBXGCQFTC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1C(S1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



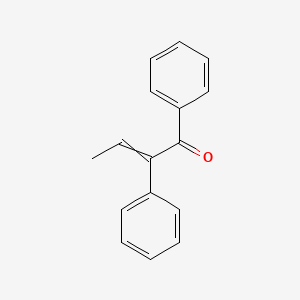
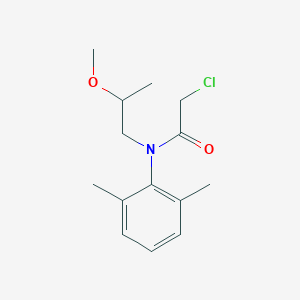




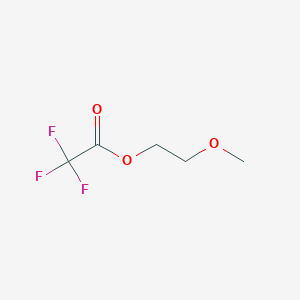
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)

![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
